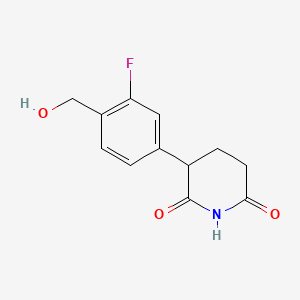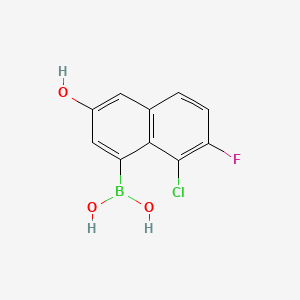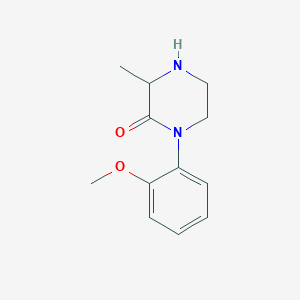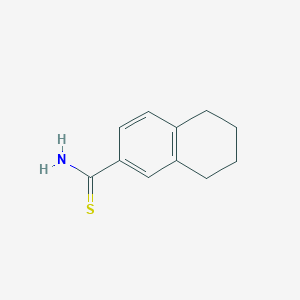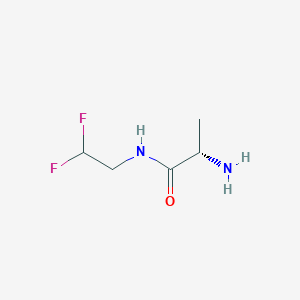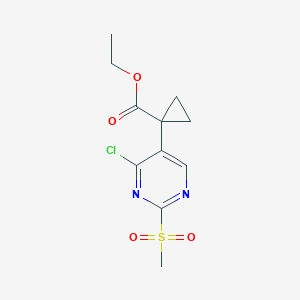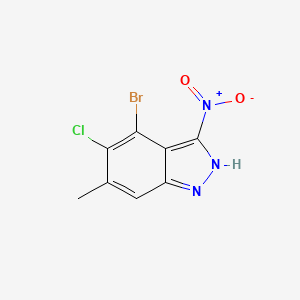![molecular formula C11H13NO4 B13920498 3-[3-(Acetylamino)phenoxy]propanoic acid CAS No. 6336-17-0](/img/structure/B13920498.png)
3-[3-(Acetylamino)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Acetylamino)phenoxy]propanoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of an acetylamino group attached to a phenoxy group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Acetylamino)phenoxy]propanoic acid typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to form 3-nitrophenol.
Reduction: The nitro group in 3-nitrophenol is reduced to form 3-aminophenol.
Acetylation: 3-aminophenol is acetylated to form 3-(acetylamino)phenol.
Etherification: 3-(Acetylamino)phenol is reacted with 3-chloropropanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Acetylamino)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[3-(Acetylamino)phenoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Acetylamino)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetylamino)phenoxyacetic acid
- 3-(Acetylamino)phenoxybutanoic acid
- 3-(Acetylamino)phenoxypropanoic acid methyl ester
Uniqueness
3-[3-(Acetylamino)phenoxy]propanoic acid is unique due to its specific structural features, such as the acetylamino group and the propanoic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, highlighting its potential for specialized uses.
Properties
CAS No. |
6336-17-0 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(3-acetamidophenoxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-9-3-2-4-10(7-9)16-6-5-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DHBIIXOBOKGGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



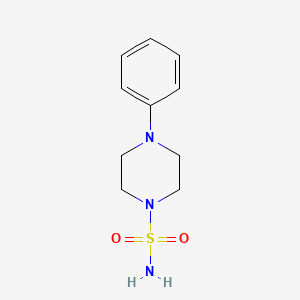
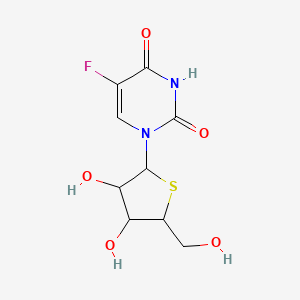
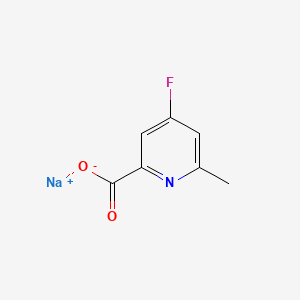
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)

![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
